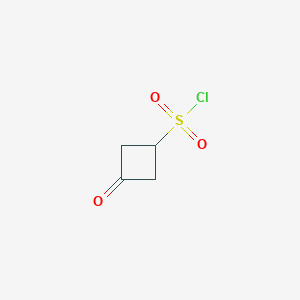

3-Oxocyclobutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxocyclobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C₄H₅ClO₃S and a molecular weight of 168.6 g/mol . It is a sulfonyl chloride derivative of cyclobutanone, characterized by the presence of a sulfonyl chloride group attached to a cyclobutane ring. This compound is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxocyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutanone with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

Cyclobutanone+Chlorosulfonic Acid→3-Oxocyclobutane-1-sulfonyl chloride

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can further modify the sulfonyl group, leading to sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products:

Sulfonamides: Formed from nucleophilic substitution reactions.

Sulfonyl Hydrides: Resulting from reduction reactions.

Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

Chemistry: 3-Oxocyclobutane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs. These drugs have applications in treating bacterial infections and other medical conditions .

Industry: The compound is also used in the production of specialty chemicals and materials, including polymers and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Oxocyclobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Cyclobutanone: The parent compound, lacking the sulfonyl chloride group.

Cyclobutane-1-sulfonyl chloride: Similar structure but without the ketone group.

3-Oxocyclobutanecarboxylic acid: Another derivative of cyclobutanone with a carboxylic acid group instead of a sulfonyl chloride group.

Uniqueness: 3-Oxocyclobutane-1-sulfonyl chloride is unique due to the presence of both a ketone and a sulfonyl chloride group within a cyclobutane ring. This dual functionality provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Oxocyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a cyclobutane ring and a sulfonyl chloride functional group, exhibits reactivity that can be harnessed in various chemical reactions, particularly in the synthesis of pharmaceuticals.

- Molecular Formula : C4H5ClO3S

- Molecular Weight : 178.60 g/mol

- CAS Number : 131558939

The sulfonyl chloride group is known for its electrophilic nature, making it susceptible to nucleophilic attack, which is crucial for its reactivity in organic synthesis .

The biological activity of this compound primarily stems from its ability to participate in nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of diverse chemical entities. This reactivity is exploited in drug development, particularly for compounds targeting specific biological pathways .

Biological Activity

Research indicates that sulfonyl chlorides, including this compound, can exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways may be leveraged for therapeutic applications in inflammatory diseases.

- Potential in Drug Development : Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The results indicated significant activity against certain bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis via nucleophilic attack on the sulfonyl chloride group .

Case Study 2: Synthesis of Derivatives

Research focusing on the synthesis of derivatives from this compound highlighted its utility as a building block in medicinal chemistry. Derivatives synthesized exhibited enhanced biological activity compared to the parent compound, showcasing the importance of structural modifications in drug design .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C4H5ClO3S |

| Molecular Weight | 178.60 g/mol |

| CAS Number | 131558939 |

| Biological Activities | Antimicrobial, Anti-inflammatory |

Properties

IUPAC Name |

3-oxocyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESMLAKNDITUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.